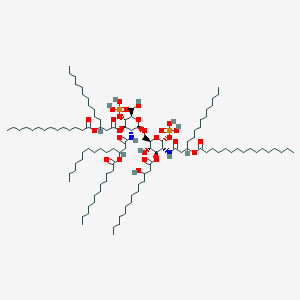
diphospho heptaacyl lipid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphospho heptaacyl lipid A is a member of lipid As.
Applications De Recherche Scientifique
Biochemical Properties
Diphospho heptaacyl lipid A is characterized by its unique acyl chain composition and phosphorylation status. The heptaacyl structure typically consists of seven acyl chains attached to a glucosamine backbone, with two phosphate groups contributing to its overall charge and biological activity. This structural complexity allows it to interact effectively with various host immune receptors, particularly the Toll-like receptor 4 (TLR4), which mediates immune responses.
Table 1: Structural Characteristics of this compound
| Component | Description |
|---|---|
| Acyl Chains | Seven acyl groups |
| Backbone | Glucosamine |
| Phosphate Groups | Two phosphates |
| Biological Role | Immune modulation and signaling |
Immune Response Modulation
This compound is a potent activator of the TLR4-MD-2 receptor complex, triggering pro-inflammatory cytokine production. Research has shown that variations in lipid A structures can significantly influence immune responses. For instance, hexa-acylated forms tend to elicit stronger immune reactions compared to penta-acylated variants, which may be associated with immune evasion strategies employed by certain pathogens .
Therapeutic Potential
Given its role in modulating immune responses, this compound has been explored as a potential adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate T cell responses makes it a valuable candidate for improving vaccine efficacy against various infectious diseases . Furthermore, studies indicate that modifications to lipid A can lead to the development of novel immunotherapeutics aimed at treating conditions such as cancer and autoimmune diseases.
Case Study: Vaccine Development
A recent study investigated the incorporation of this compound into a vaccine against Francisella tularensis. The results demonstrated enhanced immunogenicity and protection in animal models, highlighting its potential as an effective adjuvant .
Pathogen Recognition
This compound is critical for the recognition of bacterial pathogens by the host immune system. Its structural variations are exploited by bacteria to evade host defenses. For example, Neisseria meningitidis produces penta-acylated lipid A variants that exhibit reduced immunogenicity, allowing for successful colonization and infection . Understanding these mechanisms is essential for developing targeted therapies against bacterial infections.
Lipidomics Research
The study of lipids, including this compound, has gained traction in the field of lipidomics. This research area focuses on how lipids influence cellular processes and disease states. For instance, alterations in lipid metabolism have been linked to various diseases such as cancer and neurodegenerative disorders . Investigating these relationships can provide insights into new therapeutic strategies.
Table 2: Lipid Variants and Their Biological Implications
| Lipid Variant | Pathogen | Biological Implication |
|---|---|---|
| Hexa-acylated | E. coli | Strong pro-inflammatory response |
| Penta-acylated | N. meningitidis | Immune evasion |
| Tetra-acylated | Francisella novicida | No TLR4 response; potential pathogenicity |
Propriétés
Formule moléculaire |
C110H208N2O26P2 |
|---|---|
Poids moléculaire |
2036.8 g/mol |
Nom IUPAC |
[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1 |
Clé InChI |
VOXDTCSXQHOYKC-FHXZEESPSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















